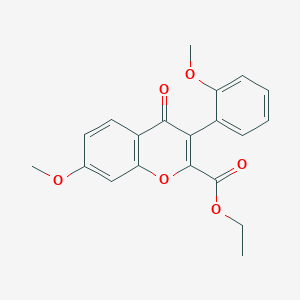

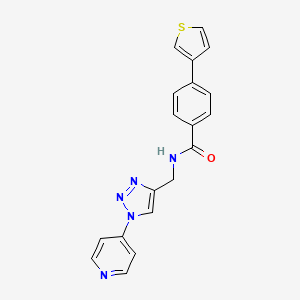

![molecular formula C14H11ClN4O2S B2869835 2-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代乙酸甲酯 CAS No. 577961-75-2](/img/structure/B2869835.png)

2-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds . It is related to the chemical composition of purine, a fused heterocyclic ring containing pyrimidine and imidazole ring .

Synthesis Analysis

The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been studied . The reactions were carried out under ultrasonic-assisted conditions, which could potentially offer advantages such as increased reaction rates and yields .科学研究应用

抗菌和抗癌特性

- 2-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代乙酸甲酯是一种由 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成的化合物,具有潜在的抗菌和抗癌活性。某些衍生物已被发现显示出比参考药物多柔比星更高的抗癌活性,并表现出良好至优异的抗菌活性 (Hafez、El-Gazzar 和 Al-Hussain,2016)。

新型杂环化合物的合成

- 该化合物可作为合成具有潜在抗菌应用的各种杂环化合物的原料。例如,它与活性亚甲基化合物反应产生吡喃、吡啶和哒嗪衍生物。此外,它与肼衍生物的反应产生吡唑和噁唑衍生物,而与尿素、硫脲和盐酸胍的反应形成嘧啶和噻嗪衍生物 (Azab、Youssef 和 El-Bordany,2013)。

作为磷酸二酯酶 9 (PDE9) 抑制剂的潜力

- 该化合物的某些衍生物正在作为磷酸二酯酶 9 (PDE9) 的有效和选择性抑制剂进行探索,磷酸二酯酶 9 (PDE9) 是治疗阿尔茨海默病的一个靶点。这些抑制剂在体外选择性地抑制人和鼠类的 PDE9 活性,并对其他环核苷酸特异性磷酸二酯酶表现出中等活性 (Wunder 等,2005)。

作用机制

Target of Action

The primary target of Methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to alterations in cell cycle progression, including the induction of apoptosis within certain cell types . This means that the compound can cause programmed cell death, a process that is often defective in cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a series of events that lead to cell division and duplication . Specifically, it can cause cell growth arrest at the G0-G1 stage , preventing the cell from progressing through the cycle and dividing. This can lead to the death of cancer cells, which rely on rapid and uncontrolled cell division for their growth .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of the compound’s action is significant inhibition of cell growth in various cancer cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This indicates that the compound is highly effective at inhibiting the growth of these cancer cells at relatively low concentrations .

未来方向

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the design and synthesis of new compounds with improved biological activities and selectivity. In silico ADMET studies and drug-likeness studies could also be conducted to predict the pharmacokinetic properties of these compounds .

生化分析

Cellular Effects

Methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate has been shown to have cytotoxic activities against various cancer cell lines . It has been found to inhibit the growth of these cell lines, including MCF-7 and HCT-116 . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.

Molecular Mechanism

It is known to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell proliferation . This inhibition could be due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

methyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S/c1-21-12(20)7-22-14-11-6-18-19(13(11)16-8-17-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGVMSRKSRRLGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

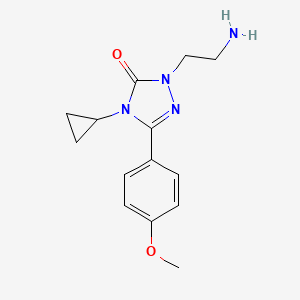

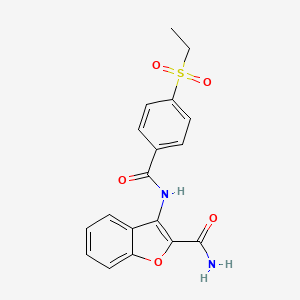

![N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)

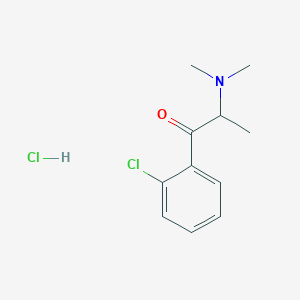

![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2869755.png)

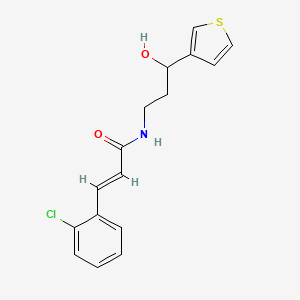

![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)

![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)

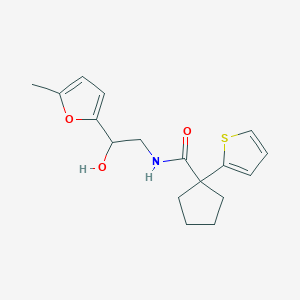

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)

![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)